Compound Description: This series of compounds were synthesized as part of a study investigating potential antifungal agents. [, ] They were prepared by reacting N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester with various 4-amino-4H-1,2,4-triazoles. [, ]
Relevance: These compounds share a thiophen-2-ylmethyl substituent with the target compound, N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. The presence of this common structural element suggests potential similarities in their chemical properties and biological activity. [, ]
Compound Description: These compounds are a derivative of the previously mentioned 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c) and were synthesized by reacting compounds 3a-c with bromoacetophenone derivatives. [, ] Their antifungal properties were also evaluated. [, ]
Relevance: Similar to the 3a-c series, these compounds share the thiophen-2-ylmethyl substituent with N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. They further demonstrate how modifications to the core structure can be explored to adjust the biological activity of compounds containing this key structural element. [, ]
Compound Description: This series was synthesized by reacting 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c) with bromoethylacetate. [, ] Notably, compounds 6a and 6b exhibited the highest degree of antifungal activity among the tested compounds. [, ]
Relevance: These compounds share the thiophen-2-ylmethyl substituent with N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide and are part of the same research exploring antifungal agents containing this specific structural element. [, ]
Compound Description: This compound is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, developed for migraine treatment. It exhibits excellent potency, a favorable toxicology profile, and impressive aqueous solubility.
Relevance: While not directly sharing a common substituent with the target compound, BMS-694153 represents another example of a complex heterocyclic compound with potential therapeutic applications. This highlights the relevance of exploring diverse heterocyclic scaffolds like those in N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide for drug discovery.
5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide derivatives (Compounds 3, 4, and 7)
Compound Description: These derivatives were designed, synthesized, and screened for anticancer and antibacterial activities. They exhibited promising activity against various cancer cell lines (HeLa, MCF-7, A-549, and K-562) and bacterial strains (Gram-positive and Gram-negative). Docking studies on target receptors supported the observed anticancer and antimicrobial activities.
Relevance: These compounds, like N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, belong to the carboxamide class of compounds, which have proven potential for the development of new anticancer and antibacterial agents. The presence of the thiophene-2-carboxamide moiety in these derivatives further highlights the significance of this structural feature in the design of bioactive molecules.
Compound Description: This class of compounds represents substituted oxazolidinones, specifically designed for their potential use in treating and/or preventing thromboembolic diseases. These compounds are characterized by a thiophene-2-carboxamide moiety attached to a substituted oxazolidinone ring.
Relevance: The substituted (oxazolidinon-5-yl-methyl)-2-thiophene-carboxamides are structurally similar to N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, both containing the thiophene-2-carboxamide moiety. This shared structural feature suggests that N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide might also exhibit potential in the field of blood coagulation.
Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the methyltransferase EZH2. It induces apoptosis and differentiation specifically in SMARCB1-deleted malignant rhabdoid tumors (MRTs). Treatment with this compound leads to dose-dependent regression of MRTs in xenograft-bearing mice.
Relevance: This compound, although structurally distinct from N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, exemplifies the potential of carboxamide derivatives as potent enzyme inhibitors. This suggests that N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, which also contains a carboxamide group, could be explored for potential enzyme inhibitory activity.
Compound Description: Compound 1o was designed as a novel pyrazole-based EZH2 inhibitor through a molecular pruning approach. It demonstrated low micromolar EZH2/PRC2 inhibition with high selectivity against other methyltransferases. 1o also showed cell growth arrest in breast, leukemia, and neuroblastoma cancer cells, along with a reduction of H3K27me3 levels and induction of apoptosis and autophagy.
Relevance: Compound 1o, like N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, is a carboxamide derivative and highlights the potential of this chemical class in targeting and inhibiting specific enzymes, specifically methyltransferases.
Compound Description: This compound was identified as a potent and reversible inhibitor of endothelial lipase (EL). It exhibited an IC50 of 61 nM against EL and 454 nM against ELHDL. Compound 5 showed selectivity for EL over lipoprotein lipase (LPL) but not against hepatic lipase (HL).
Relevance: While structurally distinct from N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, Compound 5 demonstrates the effectiveness of carboxamide derivatives as enzyme inhibitors. This reinforces the potential for exploring the enzyme inhibitory activity of N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide.
Compound Description: Compound 6a is a potent endothelial lipase (EL) inhibitor with an IC50 of 41 nM against EL and 1760 nM against ELHDL. It exhibits selectivity for EL over lipoprotein lipase (LPL) but not against hepatic lipase (HL). Further optimization of 6a resulted in the development of compound 7c, which displayed improved pharmacokinetic properties.
Relevance: Similar to the previous compound, Compound 6a highlights the effectiveness of carboxamide derivatives as enzyme inhibitors and provides further evidence supporting the potential for exploring N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide as an enzyme inhibitor.
Compound Description: Compound 7c is an optimized derivative of compound 6a, designed to enhance its pharmacokinetic properties while retaining its inhibitory activity against EL. It demonstrated an IC50 of 148 nM against EL and 218 nM against ELHDL. Despite improved pharmacokinetics, 7c did not increase HDL-C levels in vivo, highlighting the importance of developing more relevant in vitro assays for compound evaluation.
Relevance: Compound 7c exemplifies the process of optimizing carboxamide derivatives for improved pharmacokinetic properties, a strategy that could be applied to N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide to potentially enhance its therapeutic potential.
Compound Description: This compound is a potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits high affinity for the CB1 receptor (Ki = 350 ± 5 fM) and significantly lower affinity for the CB2 receptor (Ki = 21 ± 0.5 nM). In vivo studies demonstrated that NESS 0327 antagonized the antinociceptive effects of the CB1 agonist WIN 55,212-2.
Relevance: NESS 0327, while structurally distinct from N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, showcases the potential of carboxamide derivatives in targeting and modulating specific receptors in the central nervous system. This suggests that exploring N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide for potential receptor-mediated activity could be a promising research direction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.